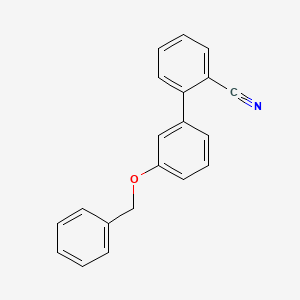

3-(Benzyloxy)-2'-cyanobiphenyl

Descripción general

Descripción

The compound "3-(Benzyloxy)-2'-cyanobiphenyl" is a biphenyl derivative that is of interest due to its potential applications in organic electronics and materials science. Biphenyl structures are known for their rigidity and planarity, which can be advantageous in the formation of liquid crystalline and conductive materials. The presence of a benzyloxy group and a cyano group in the compound suggests that it may have unique electronic properties, making it a candidate for further study in the context of synthetic organic chemistry and materials development.

Synthesis Analysis

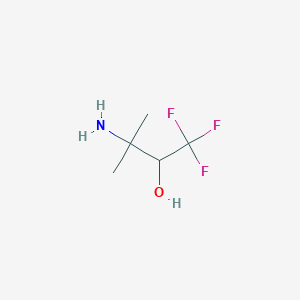

The synthesis of biphenyl derivatives can be achieved through various methods, including cross-coupling reactions. For instance, a noncatalytic synthetic approach to 2- and 3-substituted 4,4'-dicyanobiphenyls has been described, which could potentially be adapted for the synthesis of "3-(Benzyloxy)-2'-cyanobiphenyl" . Additionally, the synthesis of unsymmetrical m-terphenyls through a novel cyclization of 3-acyloxy-1,5-enynes in the presence of PtI2, involving a benzyl group migration, could provide insights into the synthetic strategies for introducing benzyloxy groups into biphenyl structures .

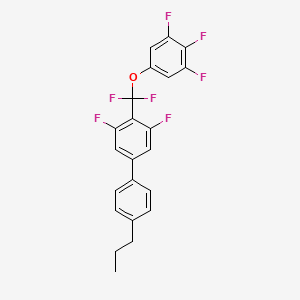

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is characterized by the dihedral angle between the two phenyl rings, which can influence the compound's electronic and photophysical properties. For example, the crystal structure of a polysubstituted benzene derivative has been determined, showing that substituents such as methyl, cyano, and amino groups can be nearly coplanar with the connected benzene ring, while larger groups like nitro can cause twisting . This information is relevant for understanding the potential conformational characteristics of "3-(Benzyloxy)-2'-cyanobiphenyl."

Chemical Reactions Analysis

Biphenyl derivatives can undergo various chemical reactions, including annulation reactions, which are useful for constructing complex cyclic skeletons. A [3 + 2] annulation reaction using 2-cyanophenylboronic acid with alkynes or alkenes has been developed to afford substituted indenones or indanones . Such reactions could be pertinent when considering the reactivity of the cyano group in "3-(Benzyloxy)-2'-cyanobiphenyl."

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are influenced by their substituents. For example, the electrochemical and photophysical properties of benzothiaphospholes have been reported, with some molecules exhibiting reversible 1-electron reductions . Similarly, the electronic properties of "3-(Benzyloxy)-2'-cyanobiphenyl" could be explored through electrochemical studies. The influence of substituents on transition temperatures and dielectric properties has also been investigated in fluoro-substituted cyanobiphenyl derivatives , which could provide a comparative basis for understanding the properties of "3-(Benzyloxy)-2'-cyanobiphenyl."

Aplicaciones Científicas De Investigación

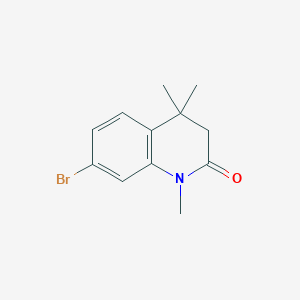

Anti-Inflammatory Applications

The compound has been investigated for its potential in the development of anti-inflammatory agents. For instance, derivatives of 2-(2-arylphenyl)benzoxazole, which can be synthesized from similar biphenyl structures, have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These derivatives exhibit comparable or superior anti-inflammatory potency to some clinically used NSAIDs (Seth et al., 2014).

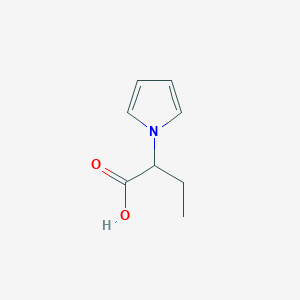

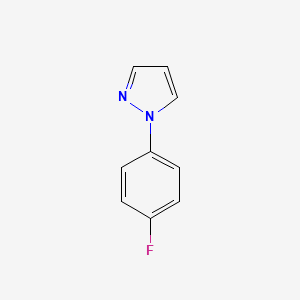

Synthesis of Pyrazoles and Benzoxazines

Research has explored the synthesis of various heterocyclic compounds, such as pyrazoles and benzoxazines, from biphenyl derivatives. These compounds are significant due to their diverse biological activities and applications in material science. For example, 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles were synthesized from reactions involving 2-styrylchromones, demonstrating the versatility of biphenyl structures in organic synthesis (Pinto et al., 1999).

Material Science and Liquid Crystals

In the field of materials science, derivatives of cyanobiphenyls have been used to study the effect of fluoro-substitution on the dielectric properties of liquid crystals. This research is crucial for the development of materials with specific optical and electronic properties (Gray et al., 1989).

Catalytic Applications

The compound has also been used in catalytic applications, particularly in the synthesis of naphthalene and benzoxazine derivatives through palladium-catalyzed annulation reactions. These reactions highlight the role of such compounds in facilitating the synthesis of complex organic molecules (Tian et al., 2003).

Luminescent Properties

Lanthanide coordination compounds involving derivatives of 4-benzyloxy benzoic acid have been studied for their photophysical properties. This research is significant for the development of materials with specific luminescent properties, which have applications in sensors, displays, and lighting (Sivakumar et al., 2010).

Mecanismo De Acción

Mode of Action

It’s worth noting that the compound’s structure suggests it may participate in reactions such as suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling suggests it may influence pathways involving carbon–carbon bond formation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of 3-(Benzyloxy)-2’-cyanobiphenyl.

Propiedades

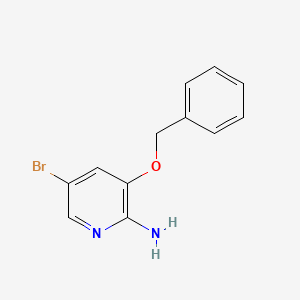

IUPAC Name |

2-(3-phenylmethoxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c21-14-18-9-4-5-12-20(18)17-10-6-11-19(13-17)22-15-16-7-2-1-3-8-16/h1-13H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVXASRYRVROFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602457 | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-2'-cyanobiphenyl | |

CAS RN |

893736-92-0 | |

| Record name | 3′-(Phenylmethoxy)[1,1′-biphenyl]-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893736-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)